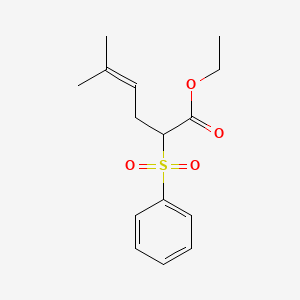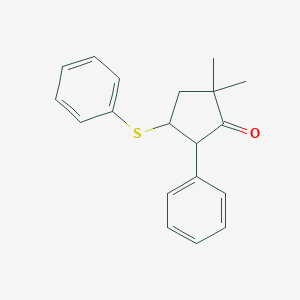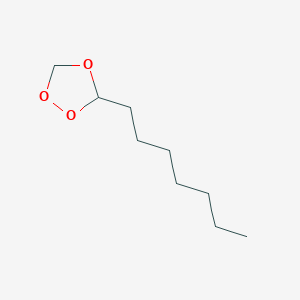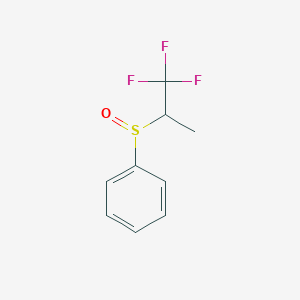
(1,1,1-Trifluoropropane-2-sulfinyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,1,1-Trifluoropropane-2-sulfinyl)benzene is a chemical compound characterized by its unique structure, which includes a benzene ring attached to a trifluoropropane-2-sulfinyl group. This compound contains a total of 23 atoms, consisting of 9 hydrogen atoms, 9 carbon atoms, 1 oxygen atom, 1 sulfur atom, and 3 fluorine atoms . The presence of fluorine atoms imparts distinct chemical properties to the compound, making it of interest in various scientific fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1,1,1-Trifluoropropane-2-sulfinyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the Friedel-Crafts alkylation, where benzene reacts with an alkyl halide in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions often require anhydrous environments and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution processes. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the compound. The reaction parameters, such as temperature, pressure, and catalyst concentration, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
(1,1,1-Trifluoropropane-2-sulfinyl)benzene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophiles like halogens (e.g., bromine) and nitro groups (NO2) are used in the presence of catalysts like iron(III) bromide (FeBr3).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzene derivatives, depending on the electrophile used.
Aplicaciones Científicas De Investigación
(1,1,1-Trifluoropropane-2-sulfinyl)benzene finds applications in several scientific research areas:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (1,1,1-Trifluoropropane-2-sulfinyl)benzene involves its interaction with molecular targets through electrophilic aromatic substitution. The trifluoropropane-2-sulfinyl group can influence the electron density of the benzene ring, making it more reactive towards electrophiles. This reactivity is modulated by the inductive and conjugative effects of the substituents on the benzene ring .
Comparación Con Compuestos Similares
Similar Compounds
- (1,1,1-Trifluoropropane-2-sulfonyl)benzene
- (1,1,1-Trifluoropropane-2-thio)benzene
- (1,1,1-Trifluoropropane-2-oxy)benzene
Uniqueness
(1,1,1-Trifluoropropane-2-sulfinyl)benzene is unique due to the presence of the sulfinyl group, which imparts distinct chemical reactivity compared to its sulfonyl, thio, and oxy analogs. The trifluoromethyl group enhances the compound’s stability and reactivity, making it valuable in various chemical transformations .
Propiedades
Número CAS |
86440-79-1 |
|---|---|
Fórmula molecular |
C9H9F3OS |
Peso molecular |
222.23 g/mol |
Nombre IUPAC |
1,1,1-trifluoropropan-2-ylsulfinylbenzene |
InChI |
InChI=1S/C9H9F3OS/c1-7(9(10,11)12)14(13)8-5-3-2-4-6-8/h2-7H,1H3 |
Clave InChI |
VVUSJKANHSSJJZ-UHFFFAOYSA-N |
SMILES canónico |
CC(C(F)(F)F)S(=O)C1=CC=CC=C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


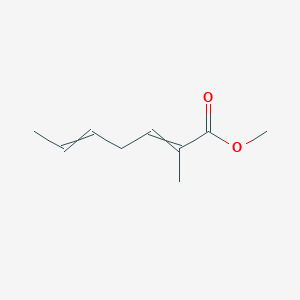
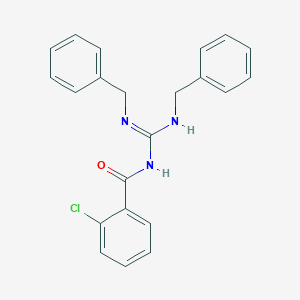
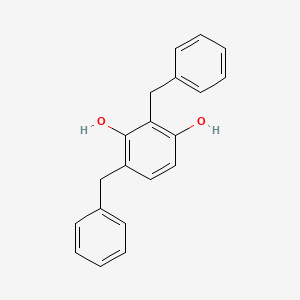
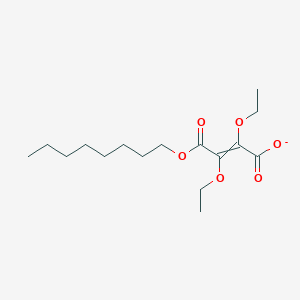

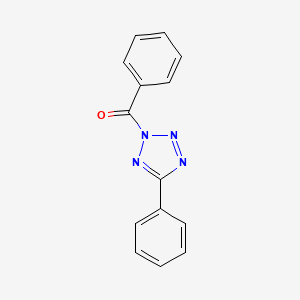
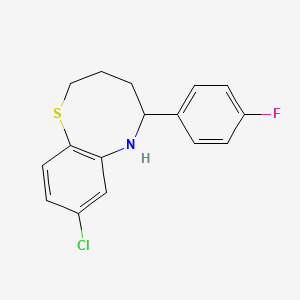
![N-([1,1'-Biphenyl]-3-yl)-2-(3,4-dihydroquinolin-1(2H)-yl)acetamide](/img/structure/B14399516.png)
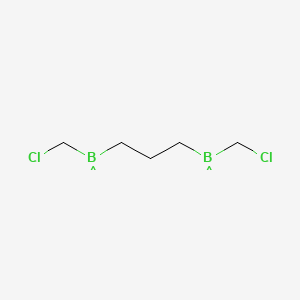
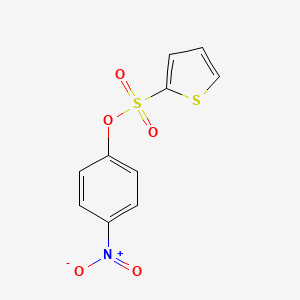
![1h-Pyrazolo[4,3-c]pyridine,5-acetyl-3-(2-furanyl)-4,5,6,7-tetrahydro-](/img/structure/B14399531.png)
